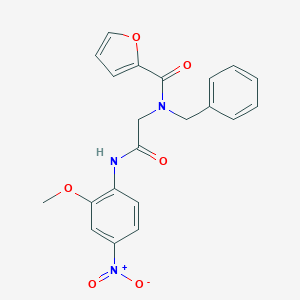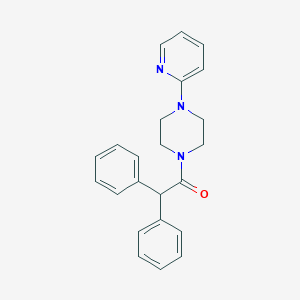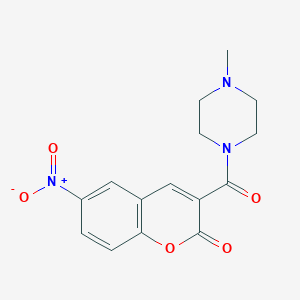![molecular formula C17H14ClNOS B409478 3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide CAS No. 162090-80-4](/img/structure/B409478.png)
3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of a chloro group, an ethylphenyl group, and a carboxamide group attached to the benzo[b]thiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-(8’-quinolyl)benzo[b]thiophene-2-carboxamide: Similar structure but with a quinolyl group instead of an ethylphenyl group.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Lacks the amide and ethylphenyl groups.
Uniqueness
3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
162090-80-4 |
|---|---|
Formule moléculaire |
C17H14ClNOS |
Poids moléculaire |
315.8g/mol |
Nom IUPAC |
3-chloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNOS/c1-2-11-7-3-5-9-13(11)19-17(20)16-15(18)12-8-4-6-10-14(12)21-16/h3-10H,2H2,1H3,(H,19,20) |
Clé InChI |
PCEBDBHPMQIMEU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B409396.png)

![1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE](/img/structure/B409399.png)

![(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B409401.png)


![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol](/img/structure/B409407.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-ethoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409408.png)
![ethyl 4-{3-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B409409.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409412.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409414.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409416.png)
